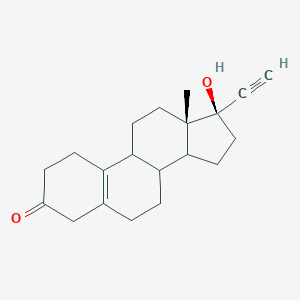

Norethynodrel

描述

诺雷孕醇是一种合成孕激素,其作用和用途类似于孕酮。它曾被用于避孕药和治疗妇科疾病。 诺雷孕醇因其在研制首款口服避孕药 Enovid 中的作用而闻名,该药于 1960 年获得美国食品药品监督管理局批准 .

准备方法

合成路线和反应条件

诺雷孕醇可以通过一系列从雌酮开始的化学反应合成反应条件通常涉及使用强碱和还原剂 .

工业生产方法

诺雷孕醇的工业生产涉及使用与实验室合成类似的反应途径进行大规模化学合成。 该过程针对产量和纯度进行了优化,通常涉及多个纯化步骤,例如重结晶和色谱,以确保最终产品符合药典标准 .

化学反应分析

Metabolic Reduction of the 3-Oxo Group

Norethynodrel’s 3-keto group is rapidly reduced by human aldo-keto reductase (AKR) enzymes, forming stereospecific hydroxy metabolites. The AKR1C enzyme family (AKR1C1–4) catalyzes this reaction with distinct stereochemical outcomes :

| Enzyme | Major Product | Minor Product | Catalytic Efficiency (k<sub>cat</sub>/K<sub>m</sub>) |

|---|---|---|---|

| AKR1C1 | 3β-OH-NOR (98%) | – | 0.13 min⁻¹·μM⁻¹ |

| AKR1C2 | 3β-OH-NOR (99%) | – | 0.08 min⁻¹·μM⁻¹ (with substrate inhibition) |

| AKR1C3 | 3β-OH-NOR (90%) | 3α-OH-NOR (10%) | <0.01 min⁻¹·μM⁻¹ (low turnover) |

| AKR1C4 | 3α-OH-NOR (85%) | 3β-OH-NOR (15%) | 0.34 min⁻¹·μM⁻¹ |

-

Mechanism : The reaction involves NADPH-dependent reduction, where the 3-oxo group is reduced to either 3α- or 3β-hydroxy configurations depending on enzyme specificity .

-

Kinetics : AKR1C4 exhibits the highest catalytic efficiency, while AKR1C3 shows negligible activity due to unfavorable binding energy .

Isomerization to Norethisterone

This compound undergoes Δ<sup>5(10)</sup>-to-Δ<sup>4</sup> isomerization, forming norethisterone (NET), a potent progestin :

-

Reaction : Acid- or enzyme-catalyzed rearrangement shifts the double bond from C5(10) to C4(5), yielding the Δ<sup>4</sup>-3-keto structure.

-

Biological Role : Norethisterone is a minor metabolite (~1–5% of dose) but contributes significantly to progesterone receptor (PR) activation (67–75% relative affinity vs. 6% for this compound) .

Epoxidation and Aromatization

This compound can form a 5,10-epoxide intermediate under oxidative conditions, leading to A-ring aromatization :

-

Epoxidation : Reaction with peracids or cytochrome P450 enzymes generates 5,10-epoxy-norethynodrel.

-

Hydroxylation : The epoxide hydrolyzes to 10β-hydroxy-norethynodrel during chromatography or in aqueous conditions.

-

Aromatization : Under silylation or acidic conditions, the 10β-hydroxy derivative undergoes dehydration and aromatization to form 17α-ethynylestradiol derivatives (e.g., ethinylestradiol) .

Biological Activity of Metabolites

This compound’s metabolites exhibit distinct receptor-binding profiles, explaining its mixed progestogenic and estrogenic effects :

| Metabolite | Progesterone Receptor (PR) | Estrogen Receptor (ER) | Androgen Receptor (AR) |

|---|---|---|---|

| This compound | 6% | 2% | 0% |

| Norethisterone (Δ<sup>4</sup>-isomer) | 67–75% | 0% | 15% |

| 3α-OH-NOR | Not reported | Not reported | Not reported |

| 3β-OH-NOR | Not reported | Not reported | Not reported |

-

Estrogenic Activity : Aromatization to ethinylestradiol derivatives (112% ER affinity) may contribute to estrogenic effects .

Comparative Metabolism with Analogues

This compound shares metabolic pathways with structurally related compounds:

-

Tibolone : Analogous 3α/3β-hydroxylation and Δ<sup>4</sup>-isomerization occur, but tibolone’s 7α-methyl group enhances metabolic stability .

-

Norethisterone : Lacks 3-hydroxylation due to its Δ<sup>4</sup>-3-keto structure, favoring direct PR activation .

Key Research Findings

-

Enzyme Specificity : AKR1C isoforms dictate stereochemical outcomes, with AKR1C4 favoring 3α-reduction and AKR1C1/2 favoring 3β-reduction .

-

Prodrug Nature : this compound’s weak receptor binding (PR: 6%, ER: 2%) necessitates metabolic activation for efficacy .

-

Aromatization Pathway : Epoxidation and subsequent aromatization to ethinylestradiol derivatives suggest a link to estrogenic side effects .

科学研究应用

Pharmacological Profile

Norethynodrel is known for its weak progestogenic and estrogenic activities, along with negligible androgenic effects. It is metabolized into active metabolites that contribute to its biological effects. The primary metabolites include 3α-hydroxynoretynodrel and 3β-hydroxynoretynodrel, which are formed through the action of human aldo-keto reductases (AKR1C1-4) .

Key Pharmacodynamic Properties

| Property | This compound | Norethisterone | Ethinylestradiol |

|---|---|---|---|

| Progestogenic Activity | Weak (6-19% PR affinity) | Strong (67-75% PR affinity) | Moderate (15-25% PR affinity) |

| Estrogenic Activity | Weak (2% ER affinity) | None | High (112% ER affinity) |

| Androgenic Activity | None | Mild | None |

Contraceptive Use

This compound was one of the first progestins used in oral contraceptives, notably in "Enovid," which combined it with mestranol. Its effectiveness in inhibiting ovulation was established, although it required higher dosages compared to other progestins like norethisterone .

Case Study: Thromboembolic Disease

A notable clinical observation involved thromboembolic events among women using this compound. In a study conducted at Henry Ford Hospital, six cases of thromboembolic disease were reported, including thrombophlebitis and pulmonary infarction, raising concerns about its safety profile in susceptible individuals .

Hormonal Replacement Therapy

In addition to contraception, this compound has been investigated for its role in hormone replacement therapy (HRT). Its weak estrogenic activity makes it a candidate for alleviating menopausal symptoms without significant androgenic side effects. However, its use in this context has declined with the introduction of newer agents with better safety profiles.

Cancer Research

Research has indicated that this compound may have implications in cancer biology. Studies showed that when administered to laboratory animals, it increased the incidence of certain tumors, including mammary and pituitary tumors . This has led to investigations into its long-term effects and potential carcinogenicity.

Metabolic Pathways

Understanding the metabolism of this compound is crucial for elucidating its pharmacological effects. The compound undergoes rapid conversion into hydroxylated metabolites via the AKR enzymes. This metabolic pathway not only affects its efficacy but also its safety profile .

Metabolic Pathway Overview

| Enzyme | Metabolite Produced |

|---|---|

| AKR1C1 | 3β-Hydroxynoretynodrel |

| AKR1C2 | 3β-Hydroxynoretynodrel |

| AKR1C3 | 3β-Hydroxynoretynodrel |

| AKR1C4 | 3α-Hydroxynoretynodrel |

作用机制

诺雷孕醇通过与靶组织中的孕激素受体结合发挥作用。这种结合抑制下丘脑释放促性腺激素释放激素,从而减少垂体分泌黄体生成激素和卵泡刺激素。 这种抑制阻止排卵并改变子宫内膜,使其不太适合着床 .

相似化合物的比较

类似化合物

炔诺酮: 另一种合成孕激素,具有类似的用途,但孕激素活性更高。

左炔诺孕酮: 一种更强效的孕激素,用于现代避孕药。

炔诺孕酮: 一种用于避孕植入剂的合成孕激素 .

独特性

诺雷孕醇因其作为首个用于口服避孕药的孕激素的历史意义而独一无二。 与炔诺酮和其他现代孕激素相比,它的孕激素活性相对较低,这导致它在现代避孕配方中被更强效的化合物取代 .

生物活性

Norethynodrel, a synthetic progestin, is primarily known for its role in oral contraceptives. Its biological activity is characterized by its interactions with various hormonal pathways, metabolism, and potential health effects. This article delves into the pharmacodynamics, metabolism, and associated health implications of this compound, supported by relevant data tables and research findings.

Pharmacodynamics

This compound exhibits progestogenic activity , which is its primary mechanism of action. It acts as an agonist at the progesterone receptor, influencing various physiological processes such as menstrual cycle regulation and pregnancy maintenance. Additionally, this compound has been shown to possess weak estrogenic activity and minimal androgenic effects, suggesting a complex interaction with hormone receptors that can lead to varied biological responses .

Table 1: Biological Activity Profile of this compound

| Activity Type | Description |

|---|---|

| Progestogenic | Agonist at progesterone receptors |

| Estrogenic | Weak activity noted |

| Androgenic | Very weak or negligible |

Metabolism

This compound undergoes extensive metabolism in the liver, primarily through the action of enzymes from the aldo-keto reductase (AKR) superfamily. The major metabolic pathways include conversion to 3α-hydroxythis compound and 3β-hydroxythis compound, which are active metabolites contributing to its biological effects . The rapid absorption and short half-life (approximately 30 minutes) necessitate its administration in higher doses or in combination with other compounds for sustained efficacy .

Table 2: Metabolic Pathways of this compound

| Metabolite | Enzyme Involved | Activity Level |

|---|---|---|

| 3α-Hydroxythis compound | 3α-HSD | Active |

| 3β-Hydroxythis compound | 3β-HSD | Active |

| Norethisterone | δ5-4-isomerase | Active |

Case Studies and Health Implications

Research has highlighted various health implications associated with this compound use. Notably, studies have reported an increased incidence of pituitary tumors in mice treated with this compound, indicating potential carcinogenic properties under certain conditions . Additionally, thromboembolic events have been documented in women using this compound-containing contraceptives, suggesting a need for caution in prescribing this medication .

Table 3: Health Implications from Clinical Studies

| Study/Case | Findings |

|---|---|

| IARC Evaluation (1979) | Increased pituitary tumors in mice |

| Thromboembolic Disease Study | Six cases linked to this compound use |

| Cervical Dysplasia Study | No carcinogenic influence noted |

属性

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,16-18,22H,4-12H2,2H3/t16-,17-,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTXHFFSOAJUMG-SLHNCBLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021069 | |

| Record name | Norethynodrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very slightly soluble in water; freely soluble in chloroform; soluble in acetone; sparingly soluble in ethanol., VERY SLIGHTLY SOL IN SOLVENT HEXANE, In double-distilled water, 0.65 mg/L | |

| Record name | NORETHYNODREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2951 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Estrogen-progestin combinations produce a contraceptive effect mainly by suppressing the hypothalamic-pituitary system resulting in prevention of ovulation. The estrogen acts mainly by suppressing secretion of follicle-stimulating hormone (FSH), resulting in prevention of follicular development and the rise of plasma estradiol concentration which is thought to be the stimulus for release of luteinizing hormone (LH). In combination products, the progestin appears to act mainly by inhibiting the preovulatory rise of LH. Long-term administration of these combination products results in inhibition of both FSH and LH secretion. It has been suggested that oral contraceptives may also produce a direct effect on ovarian steroidogenesis or the response of the ovary to gonadotropins. In addition, changes in the cervical mucus may prevent sperm penetration; however, further studies are required to determine the precise effects of estrogen-progestin combinations on sperm activity., The cellular action of steroid hormones is mediated by specific receptors. ... Two different estrogen receptors (ER), alpha and beta, have been cloned with a specific tissue distribution. Active estrogen as well as active progestin are compounds of oral hormonal contraceptives and hormone replacement therapy. To examine the regulation of ER-alpha and -beta activities after treatment with synthetic progestins and synthetic and natural estrogens, COS 7 cells were transfected with the vector expressing ER-alpha and -beta in combination with a luciferase reporter vector. ER-alpha activity was upregulated in the presence of synthetic progestins in a dose-dependent manner. Norethisterone, norethynodrel and desogestrel proved to be the most potent stimulatory agents of ER-alpha expression. On the other hand, not all progestins exhibited a stimulatory action on ER-beta activity. Only norgestrel, levonorgestrel, norethynodrel and norethisterone induced ER-beta-activating functions in a dose-dependent manner. Luciferase activity due to estrogen stimulation served as a positive control. These results indicate that progestins have different effects on the activities of ER-alpha and -beta., Vascular endothelial growth factor (VEGF) is a potent angiogenic factor associated with the degree of vascularity, progression, and metastasis of breast cancer, and cases of this disease with increased vascular density have a poor prognosis. We show that in T47-D human breast cancer cells, progesterone induces a dose-dependent increase of 3-4-fold in media VEGF levels, with a maximum response occurring at a concentration of 10 nM. This effect is blocked by the antiprogestin RU 486. In addition to progesterone, a number of synthetic progestins used in oral contraceptives (eg, norethindrone, norgestrel, and norethynodrel), hormone replacement therapy (medroxyprogesterone acetate), and high-dose progestin treatment of breast cancer (megestrol acetate) also increase VEGF in the media of cultured T47-D cells. This effect is hormone specific and is not produced by estrogens, androgens, or glucocorticoids. Collectively, these observations suggest that the increase in VEGF caused by progestins is mediated by progesterone receptors present in T47-D cells. The induction of VEGF by progestins is also cell type specific and does not occur in human breast cancer cell lines MCF-7, ZR-75, or MDA-MB-231, nor in Ishikawa cells derived from a human endometrial carcinoma. ..., Platelet-activating factor acetylhydrolase (PAF-AH), the enzyme that inactivates PAF, is regulated by steroid hormones including progestin. It has been reported that 17alpha-ethynylestradiol decreases plasma PAF-AH activity and medroxyprogesterone increases the enzyme activity. In this study, /investigators/ elucidated the effects of various progestins on plasma PAF-AH activity and lipoprotein cholesterol levels. Plasma PAF-AH activity in female adult rats treated with either progesterone or 17alpha-hydroxyprogesterone (50 mg/kg, 3 days) did not change significantly. Both medroxyprogesterone and megestrol acetate (50 mg/kg, 3 days) significantly increased plasma PAF-AH activity, but both norethindrone acetate and norethynodrel (50 mg/kg, 3 days) significantly decreased the enzyme activity. In addition, not only did medroxyprogesterone increase plasma PAF-AH activity but plasma lipoprotein cholesterol and norethindrone acetate decreased both of them. A significant correlation between plasma PAF-AH activity and the lipoprotein level was found (r = 0.974, p < 0.01). When PAF (10 nmol/kg) was administered to female adult rats pretreated with progestins, the mortality of the rats that had low plasma PAF-AH activity due to norethindrone acetate was increased in the same manner as observed in the 17alpha-ethynylestradiol-pretreated group. These findings indicate that progestins have various effects on plasma PAF-AH activity and the lipoprotein level. In addition, some progestins, which have an estrogenic effect on enzyme activity, may be related to the thrombotic episodes observed in oral contraceptive users., For more Mechanism of Action (Complete) data for NORETHYNODREL (6 total), please visit the HSDB record page. | |

| Record name | NORETHYNODREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2951 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from aqueous methanol, White, crystalline | |

CAS No. |

68-23-5 | |

| Record name | Norethynodrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norethynodrel [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norethynodrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Norethynodrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Noretynodrel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORETHYNODREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88181ACA0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NORETHYNODREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2951 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

170 °C | |

| Record name | NORETHYNODREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2951 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does norethynodrel exert its contraceptive effect?

A1: this compound primarily inhibits conception by suppressing ovulation. [] This occurs through the suppression of pituitary gonadotropin secretion or release, leading to the inhibition of follicular development and preventing the release of an egg. [] Additionally, this compound exhibits some inherent estrogenicity, which may contribute to its contraceptive effect by interfering with nidation (implantation). [, ]

Q2: How does this compound affect the uterus?

A2: this compound, along with its metabolites, can induce both estrogenic and progesteronic changes in the endometrium. [] These changes may inhibit implantation. [] Additionally, this compound has been shown to increase uterine weight and enhance lipid, RNA, and protein synthesis in the uterus. []

Q3: Does this compound influence progestin levels in the ovaries?

A3: Yes, this compound administration affects progestin levels within the ovaries. Specifically, it leads to a decrease in the levels of 20α-hydroxypregn-4-en-3-one (20α-OH-P) in both the ovaries and ovarian venous blood. []

Q4: What changes does this compound induce in the pituitary gland?

A4: this compound administration has been shown to cause enlargement of prolactin cells in the pituitary gland, particularly in ovariectomized rats. [] This effect is likely due to its estrogenic properties. [] Conversely, it reduces the size of enlarged gonadotropin cells, presumed to be luteinizing hormone (LH) cells, typically found in ovariectomized rats. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C20H26O2 and a molecular weight of 302.45 g/mol.

Q6: How does the addition of mestranol influence the effects of this compound?

A6: Combining this compound with mestranol, an estrogen, can enhance its ovulation-inhibiting effects. [] Research suggests that as the dose of the combined formulation (Enovid) increases, mestranol plays a more dominant role in preventing ovulation by disrupting follicular development early in the cycle. []

Q7: Does this compound possess estrogenic activity on its own?

A7: Yes, even without mestranol, this compound displays inherent estrogenic activity. [, , ] This inherent estrogenicity can impact its progestational effects and contribute to certain side effects. []

Q8: How is this compound metabolized in the body?

A8: this compound undergoes rapid and extensive metabolism in the body. [] The primary route of metabolism involves reduction of the 3-ketone group, leading to the formation of 3α-hydroxy and 3β-hydroxy metabolites. [] These metabolites are further conjugated, primarily as glucuronides, before excretion. []

Q9: Does this compound bind to proteins in the blood?

A9: Yes, approximately 87% of this compound binds to plasma proteins, primarily albumin and alpha-globulin. [] This extensive protein binding contributes to its long half-life in the body. []

Q10: Has this compound demonstrated efficacy in treating conditions other than contraception?

A10: Yes, beyond its contraceptive effects, research suggests potential therapeutic applications of this compound in other areas. For instance, it has shown effectiveness in treating acne in women, primarily due to its suppressive effect on sebum production. [] Additionally, some studies have explored its use in managing congestive dysmenorrhea. []

Q11: What are the long-term effects of this compound use?

A11: Long-term administration of this compound, particularly in combination with mestranol, has been linked to an increased risk of liver cell adenomas in women. [, ] Animal studies have further supported this finding, suggesting that these steroids may act as tumor promoters in the liver. [, ]

Q12: Are there other progestins with similar effects to this compound?

A12: Yes, several other synthetic progestins share similarities with this compound in terms of their progestational and contraceptive effects. Norethindrone, for instance, is another 19-nortestosterone derivative that has been widely used in oral contraceptives. [, ] Lynestrenol is another progestin with comparable ovulation-suppressing effects. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。